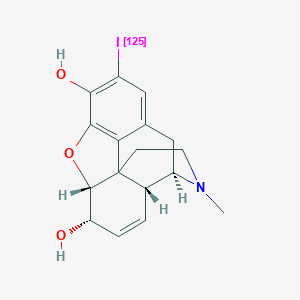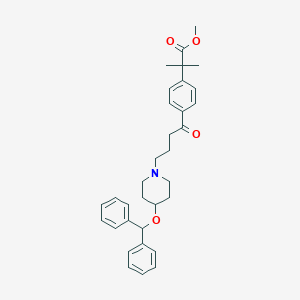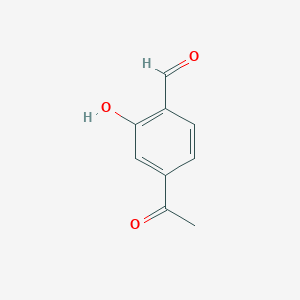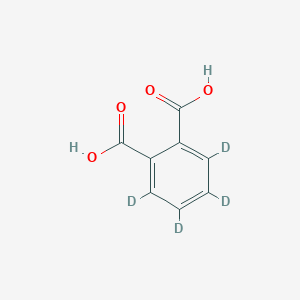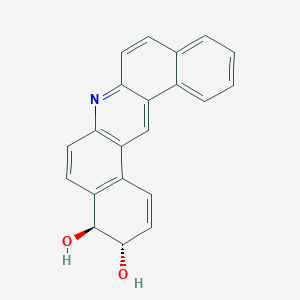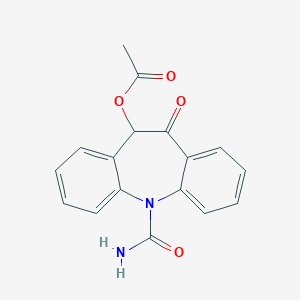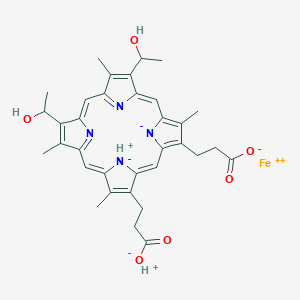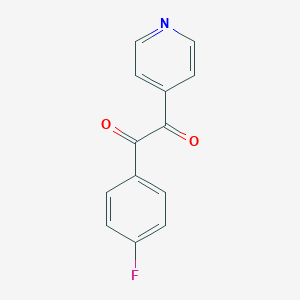
1-(4-氟苯基)-2-(吡啶-4-基)乙烷-1,2-二酮
描述
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione and related compounds often involves multi-step synthetic routes. For instance, the synthesis of unsymmetrical organoboron complexes containing pyridinylmethylene imidazolidine dione moieties has been reported, showcasing a method that could potentially be adapted for the synthesis of related compounds with modifications to include the 4-fluorophenyl group (Garre et al., 2019).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the geometric parameters that define the molecular conformation and packing in the solid state. For example, a study on the crystal structure of a related compound, 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethanediol, highlights the importance of molecular geometry in understanding the properties of these compounds (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione can be understood by examining the reactivity of similar α-diketones. Studies on the decarbonylation of α-diketones offer insights into the fragmentation patterns and stability of these compounds under various conditions, which is critical for understanding their reactivity and potential applications (Percino et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. While specific data on 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione might not be readily available, studies on related compounds can provide valuable insights. For example, investigations into the crystalline structures and hydrogen bonding patterns of similar compounds can shed light on the factors influencing their physical properties and stability (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in chemical transformations, are pivotal for the utility of 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione in synthetic chemistry. Insights can be gleaned from the study of similar compounds, particularly their synthesis, characterization, and reactions (Mary et al., 2015).
科学研究应用
电致变色特性:该化合物与 3,4-乙撑二氧噻吩 (EDOT) 的共聚物增强了导电聚合物的电致变色特性,产生了五种不同的颜色。这一发现与智能窗口、显示器和低能耗设备的应用尤为相关(Türkarslan 等人,2007)。
对癌细胞的细胞毒活性:某些衍生物,如膦亚烷基-环丁烷、氧杂膦杂环丁烷和吡啶并氮酮,对各种癌细胞表现出有希望的细胞毒活性,其中一种化合物对所有测试的癌细胞类型表现出最高的活性(El‐Hussieny 等人,2015)。
光学性质:乙烷-1,2-二酮的呋喃和噻吩衍生物表现出显着的光学性质,受链长影响,这影响电子极化率和超极化率。这项研究表明在光电和光子学中具有潜在应用(Lukes 等人,2003)。
晶体结构和合成:多项研究集中在该化合物的衍生物的晶体结构上,揭示了各种分子构型,并表明在材料科学和分子工程中具有潜力。例如,用 4-烷氧基苯甲酸对 1,2-双(吡啶-4-基)乙烷晶体结构的研究揭示了线性氢键合 2:1 单元,这对于理解分子相互作用和设计新材料可能很重要(Tabuchi 等人,2015)。
抗菌活性:使用超声波辐射合成的 2-(吡啶-3-基)-4H-色满-4-酮等新型衍生物已证明具有相当的抗菌和抗真菌活性。这使其在经济和环境上对药物应用具有吸引力(Chate 等人,2013)。
环境友好型合成:该化合物已用于专注于更环保合成方法的研究中。例如,无溶剂和无催化剂的反应产生了转化为 β-二酮的前体,突出了绿色化学应用的潜力(Percino 等人,2007)。
安全和危害
属性
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKRICWMZJIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472893 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione | |
CAS RN |
152121-41-0 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
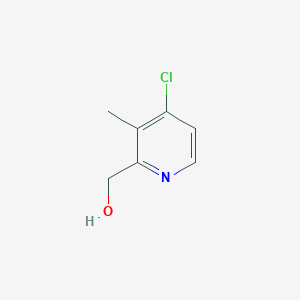
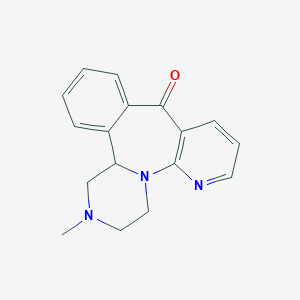
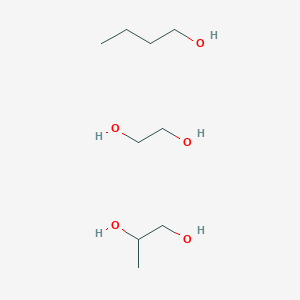
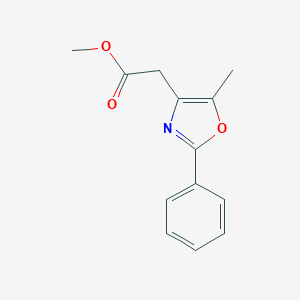
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
